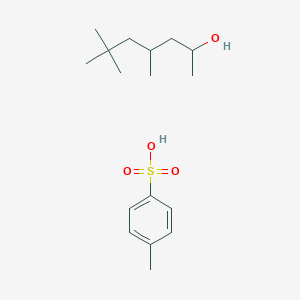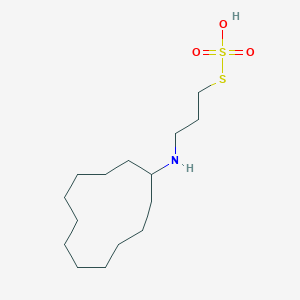
(3-Sulfosulfanylpropylamino)cyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Sulfosulfanylpropylamino)cyclododecane is a complex organic compound that features a cyclododecane ring structure with a sulfosulfanylpropylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Sulfosulfanylpropylamino)cyclododecane typically involves the reaction of cyclododecane with a sulfosulfanylpropylamine derivative. The process may include steps such as sulfonation, amination, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes precise temperature control, pressure regulation, and the use of industrial-grade reagents to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Sulfosulfanylpropylamino)cyclododecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
(3-Sulfosulfanylpropylamino)cyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of (3-Sulfosulfanylpropylamino)cyclododecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cycloalkanes and sulfonamide derivatives, such as cyclohexane, cyclooctane, and sulfanilamide .
Uniqueness
(3-Sulfosulfanylpropylamino)cyclododecane is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
37018-38-5 |
|---|---|
Formule moléculaire |
C15H31NO3S2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(3-sulfosulfanylpropylamino)cyclododecane |
InChI |
InChI=1S/C15H31NO3S2/c17-21(18,19)20-14-10-13-16-15-11-8-6-4-2-1-3-5-7-9-12-15/h15-16H,1-14H2,(H,17,18,19) |
Clé InChI |
PGOTXBFCPBIKBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)NCCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


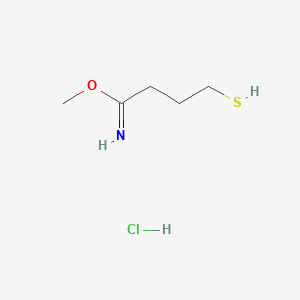
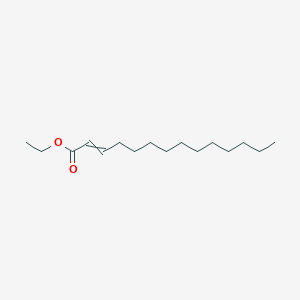

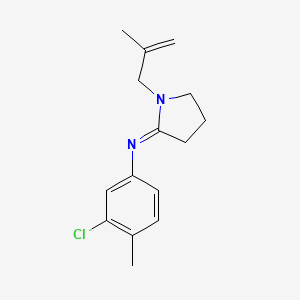
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
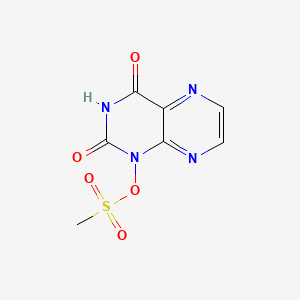
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

